molecular formula C16H17N3O3 B14950898 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide

Cat. No.: B14950898
M. Wt: 299.32 g/mol
InChI Key: JNJGKEUQIZRQHU-VCHYOVAHSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a methoxyaniline moiety, and a hydroxyphenyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methoxyaniline, followed by the addition of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyaniline moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or anilines.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with enzyme function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxy and methoxy groups enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various chemical and biological contexts .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C16H17N3O3/c1-22-15-9-5-3-7-13(15)17-11-16(21)19-18-10-12-6-2-4-8-14(12)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

JNJGKEUQIZRQHU-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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